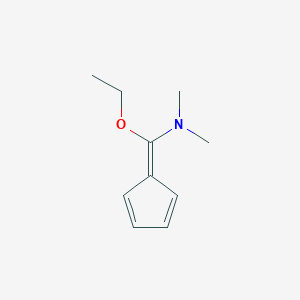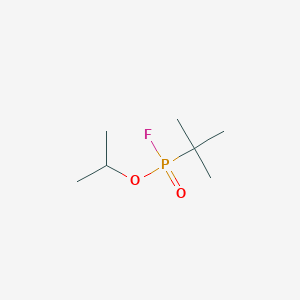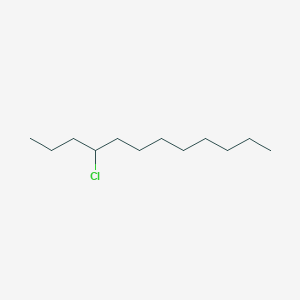
N-Butyl-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2,2-difluoroacetamide is an organic compound with the molecular formula C6H11F2NO It is a fluorinated amide, which means it contains both fluorine atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-2,2-difluoroacetamide can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoroacetic acid with n-butylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts such as palladium can facilitate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2,2-difluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding difluoroacetamides.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetamides, amines, and substituted derivatives of this compound .
Scientific Research Applications
N-Butyl-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-2,2-difluoroacetamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide
- 2-Chloro-2-fluoro-N-(1-naphthylmethyl)acetamide
- 2-Bromo-2,2-difluoroacetamide
Uniqueness
N-Butyl-2,2-difluoroacetamide is unique due to its specific combination of a butyl group and difluoroacetamide moiety. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Properties
CAS No. |
368-33-2 |
|---|---|
Molecular Formula |
C6H11F2NO |
Molecular Weight |
151.15 g/mol |
IUPAC Name |
N-butyl-2,2-difluoroacetamide |
InChI |
InChI=1S/C6H11F2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
WTYBREGDZFNYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)


![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)

![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)




